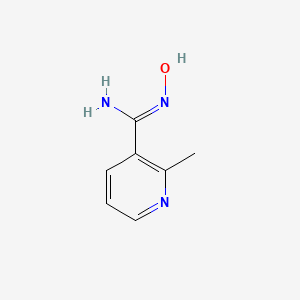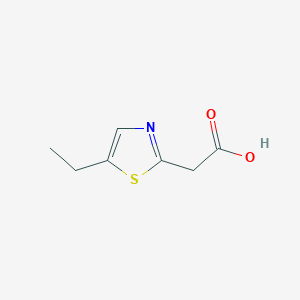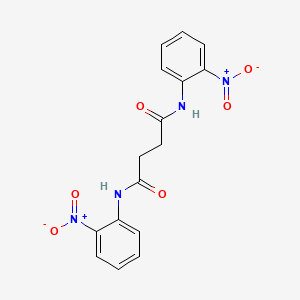
15-Deoxy--12,14-prostaglandin J2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Deoxy–12,14-prostaglandin J2 is a naturally occurring cyclopentenone prostaglandin derived from prostaglandin D2. It is known for its potent anti-inflammatory and anti-tumor properties. This compound is an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation, metabolism, and cell differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 15-Deoxy–12,14-prostaglandin J2 is synthesized from arachidonic acid through a series of enzymatic reactions. The key steps involve the conversion of arachidonic acid to prostaglandin D2 by cyclooxygenase and prostaglandin D synthase. Prostaglandin D2 then undergoes dehydration to form 15-Deoxy–12,14-prostaglandin J2 .
Industrial Production Methods: Industrial production of 15-Deoxy–12,14-prostaglandin J2 typically involves the use of bioreactors to facilitate the enzymatic conversion of arachidonic acid to prostaglandin D2 and subsequently to 15-Deoxy–12,14-prostaglandin J2. The process is optimized for high yield and purity, often involving purification steps such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 15-Deoxy–12,14-prostaglandin J2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions due to its electrophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core cyclopentenone structure .
Applications De Recherche Scientifique
15-Deoxy–12,14-prostaglandin J2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electrophilic reactions and protein modifications.
Biology: It plays a role in modulating inflammatory responses and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Industry: It is used in the development of anti-inflammatory drugs and as a biochemical tool in research .
Mécanisme D'action
15-Deoxy–12,14-prostaglandin J2 exerts its effects primarily through its interaction with PPAR-γ. Upon binding to PPAR-γ, it activates the receptor, leading to the transcription of target genes involved in anti-inflammatory and metabolic processes. Additionally, it can covalently modify cellular proteins via its reactive α,β-unsaturated carbonyl group, affecting various signaling pathways .
Comparaison Avec Des Composés Similaires
Prostaglandin D2: The precursor of 15-Deoxy–12,14-prostaglandin J2, involved in various physiological processes.
Prostaglandin E2: Another prostaglandin with pro-inflammatory effects.
Prostaglandin F2α: Known for its role in smooth muscle contraction .
Uniqueness: 15-Deoxy–12,14-prostaglandin J2 is unique due to its potent anti-inflammatory and anti-tumor properties, as well as its ability to covalently modify proteins, which is not commonly observed in other prostaglandins .
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(E)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13+/t17-/m0/s1 |
Clé InChI |
VHRUMKCAEVRUBK-IMTKWVLRSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C/CCCC(=O)O |
SMILES canonique |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



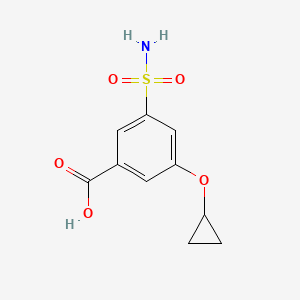
![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)
![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
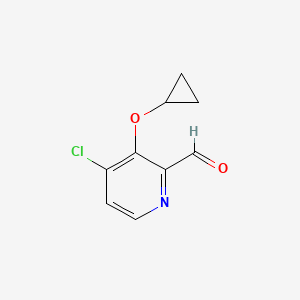
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)
